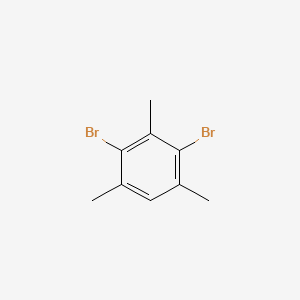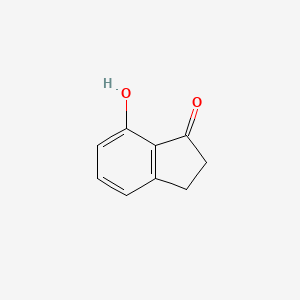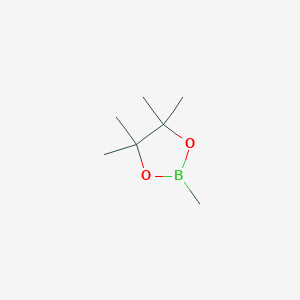
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C7H15BO2 . It has a molecular weight of 142.01 .
Molecular Structure Analysis
The InChI code for 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is a clear liquid with a color ranging from colorless to brown . It has a density of 0.9±0.1 g/cm3, a boiling point of 128.2±9.0 °C at 760 mmHg, and a vapor pressure of 13.1±0.2 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Silicon-Based Drugs
Researchers Büttner, Nätscher, Burschka, and Tacke (2007) developed a new building block, closely related to 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane, for synthesizing biologically active derivatives. They demonstrated its potential by synthesizing the retinoid agonist disila-bexarotene, showcasing its application in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Asymmetric Aldol Reactions
Boldrini, Lodi, Tagliavini, Trombini, and Umani-Ronchi (1987) explored the use of a compound similar to 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane in asymmetric aldol reactions. They found that upon oxidation, the compound forms a chiral enol borate that reacts with aldehydes to produce optically active compounds, highlighting its utility in stereochemical syntheses (Boldrini, Lodi, Tagliavini, Trombini, & Umani-Ronchi, 1987).
Formation and Reactivity of Free Radical Centers
Walton, McCarroll, Chen, Carboni, and Nziengui (2000) studied radicals containing α-boronate substituents generated from compounds like 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane. Their research focused on understanding the reactivity and formation of these radical centers, which is critical for the development of radical-based chemical processes (Walton, McCarroll, Chen, Carboni, & Nziengui, 2000).
Polymer Synthesis
Yokozawa, Suzuki, Nojima, Ohta, and Yokoyama (2011) investigated the use of a derivative of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura coupling polymerization process. They synthesized poly(3-hexylthiophene) with a narrow molecular weight distribution, demonstrating the compound's utility in precision polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Synthesis of Organoboron Compounds
Spencer, Burd, Goodwin, Mérette, Scully, Adatia, and Deadman (2002) synthesized derivatives of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane with potential inhibitory activity against serine proteases. Their work highlights the compound's role in creating organoboron compounds with potential biological applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Preparation of Organic Reagents
Murphy, Hall, Roberts, Ryan, Clary, and Singaram (2015) studied the reaction of iodine with a compound similar to 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane to form iodoalkylborate species. This process underlines the compound's significance in creating intermediates for organic synthesis, especially in the preparation of various alkyl and aryl pinacolboronates (Murphy, Hall, Roberts, Ryan, Clary, & Singaram, 2015).
Synthesis of Organoboronate Esters
Fritschi, Wernitz, Vogels, Shaver, Decken, Bell, and Westcott (2008) demonstrated the use of a bulky variant of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane in the hydroboration of alkenes. They succeeded in creating air- and chromatography-stable organoboronate esters, revealing the compound's utility in creating valuable intermediates in organic chemistry (Fritschi, Wernitz, Vogels, Shaver, Decken, Bell, & Westcott, 2008).
Preparation of Key Propargylation Reagent
Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, and Senanayake (2012) developed a continuous-flow and distillation process for preparing a key propargylation reagent from a derivative of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane. This showcases the compound's importance in streamlining the production of critical reagents for organic synthesis (Fandrick et al., 2012).
Electrochemical Studies
Tanigawa, Kuriyama, Inagi, and Fuchigami (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds derived from 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane. Their findings on the β-effect of organoborate and its lower oxidation potential compared to organoborane highlight the compound's potential in electrochemical studies (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJHZPURACERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471933 | |
| Record name | Methylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane | |
CAS RN |
94242-85-0 | |
| Record name | Methylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



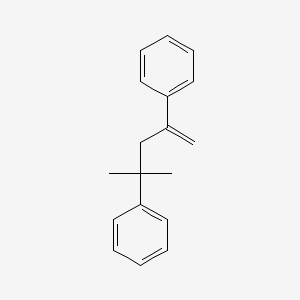
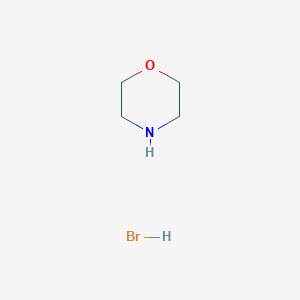
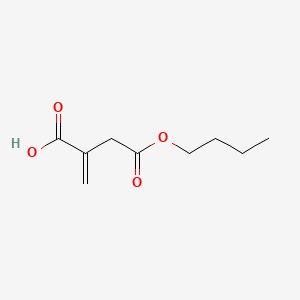
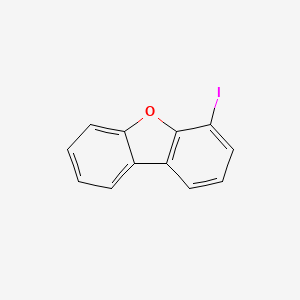
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
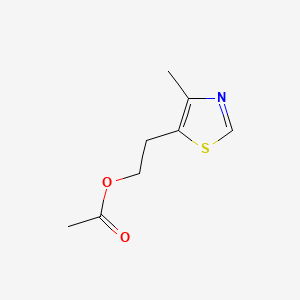

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)
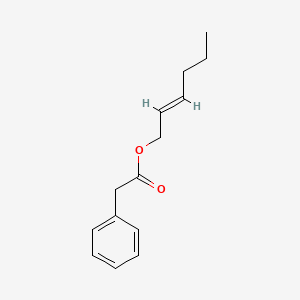
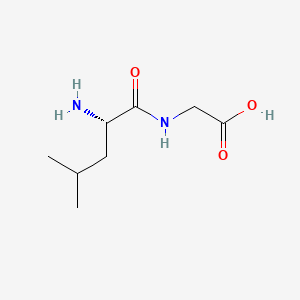
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)
